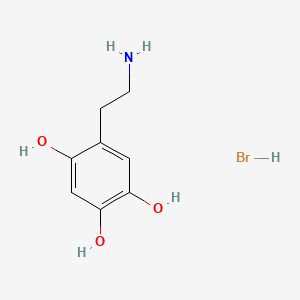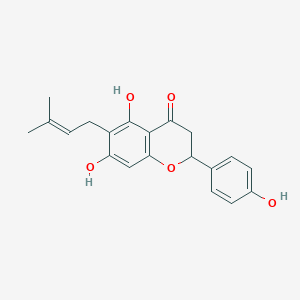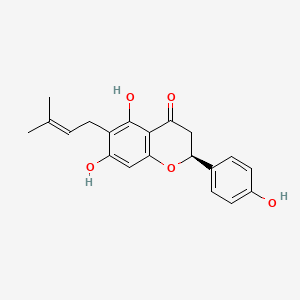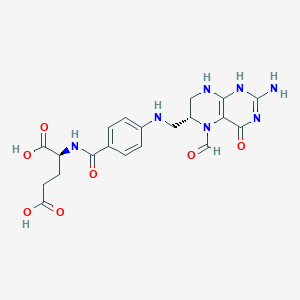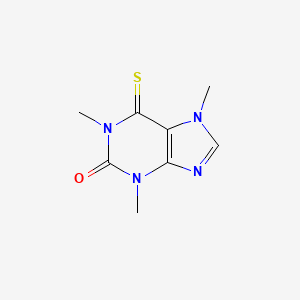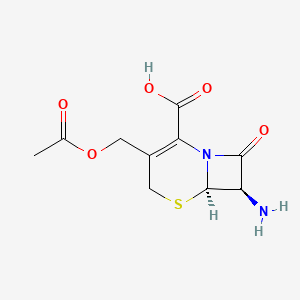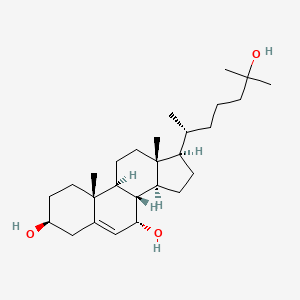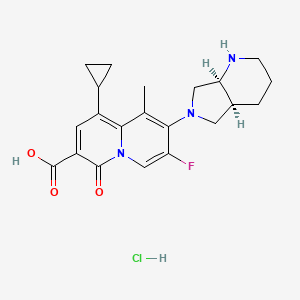
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-255 is a novel 2-pyridone antibacterial agent which demonstrates in vitro potency and in vivo efficacy against drug-susceptible and drug-resistant M. tuberculosis strains. It is used as therapy for pulmonary tuberculosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Production Monitoring
- A study focused on the synthesis of N-methyl moxifloxacin hydrochloride, a compound structurally related to 4H-Quinolizine-3-carboxylic acid. This research highlighted the methods for synthesizing the compound and its application in production monitoring and quality standards (Zheng, 2014).
Development of Fluorescent Indicators
- Research on substituted 4-oxo-4H-quinolizine-3-carboxylic acids revealed their use in developing fluorescent indicators. These compounds showed a strong fluorescent response to Mg2+, making them useful in Mg2+ measurements, especially for intracellular studies (Otten, London, & Levy, 2001).
Antibacterial and Antimicrobial Applications
- A study on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, another compound related to 4H-Quinolizine-3-carboxylic acid, demonstrated its antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
- Research on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, structurally similar to 4H-Quinolizine-3-carboxylic acid, showed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).
Anti-HIV Integrase Evaluation
- A study on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives explored their potential as HIV integrase inhibitors. The synthesized compounds were structurally confirmed and screened for HIV integrase inhibitory activity (Xu, Zeng, Jiao, Hu, & Zhong, 2009).
Eigenschaften
CAS-Nummer |
181141-52-6 |
|---|---|
Produktname |
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride |
Molekularformel |
C21H25ClFN3O3 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O3.ClH/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24;/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28);1H/t13-,17+;/m0./s1 |
InChI-Schlüssel |
UTKJBXOVMQXMOU-OZIFAFRSSA-N |
Isomerische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl |
SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |
Kanonische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABT-255; ABT 255; ABT255; UNII-YA04O24J4T; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





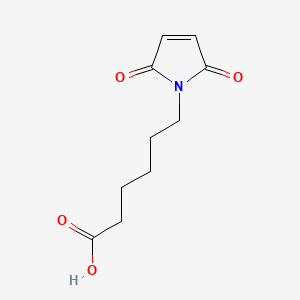

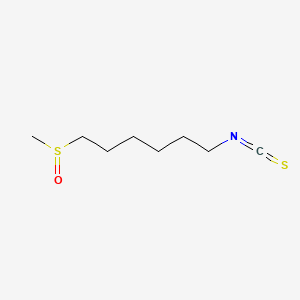
![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
